molecular formula C21H31NO4 B1327256 Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate CAS No. 898751-61-6

Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate

Cat. No. B1327256
M. Wt: 361.5 g/mol
InChI Key: IMPAMVWJDLXZSK-UHFFFAOYSA-N
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Description

Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate, also known as EMMOO, is an organic compound with a molecular weight of 246.33 g/mol. It is a white, crystalline solid that is insoluble in water, but soluble in organic solvents. It has a melting point of 65-67°C, and is a non-volatile compound. EMMOO is a synthetic compound that has a wide range of applications in the scientific research field.

Scientific research applications

Chemical Synthesis and Structural Analysis

  • Synthesis of Novel Compounds: The synthesis of new chemical compounds, such as oxime derivatives, has been a focal point. These compounds, including morpholinomethyl groups, have been structurally analyzed using techniques like X-ray crystallography (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).

  • Molecular Structure Studies: Investigations into molecular structures of compounds with morpholine rings, such as the mercapto-N-phenylformimidoyl-1-ethyl-3-(2-morpholinoeth­yl)benzimidazolinium inner salt, have revealed key insights about intermolecular interactions and crystal structures (Akkurt, Karaca, Küçükbay, Yılmaz, & Büyükgüngör, 2005).

Biological and Pharmacological Applications

  • Biological Activity Studies: Research has been conducted on the biological activities of certain morpholine derivatives, such as 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, which have demonstrated significant antibacterial and anti-TB properties (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).

  • Synthesis of Antitumor Agents: Compounds like 2-phenylquinoline-8-carboxamides, which are related to DNA-intercalating agents, have been synthesized and evaluated for their antitumor activity, showcasing the potential of morpholine derivatives in cancer treatment (Atwell, Baguley, & Denny, 1989).

Chemical Properties and Reactions

  • Investigation of Chemical Reactions: Studies have been performed on the chemical properties and reactions of related compounds. For example, the formation and reactions of alkoxydiaminosulfonium salts, which include ethoxydimorpholinosulfonium salts, have been explored, contributing to a deeper understanding of such compounds' reactivity and applications (Minato, Okuma, & Kobayashi, 1976).

properties

IUPAC Name

ethyl 8-[2-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO4/c1-2-26-21(24)12-6-4-3-5-11-20(23)19-10-8-7-9-18(19)17-22-13-15-25-16-14-22/h7-10H,2-6,11-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPAMVWJDLXZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643573
Record name Ethyl 8-{2-[(morpholin-4-yl)methyl]phenyl}-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate

CAS RN

898751-61-6
Record name Ethyl 8-{2-[(morpholin-4-yl)methyl]phenyl}-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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